molecular formula C14H14FN3O2S3 B2670393 2-Ethylsulfanyl-N-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide CAS No. 2241139-08-0

2-Ethylsulfanyl-N-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B2670393
CAS RN: 2241139-08-0
M. Wt: 371.46
InChI Key: UDHNGSMGJZLQQO-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 58533253


Physical And Chemical Properties Analysis

  • LogP (Partition Coefficient) : Approximately 4.37 .

Scientific Research Applications

Glutaminase Inhibitor Development

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds structurally similar to 2-Ethylsulfanyl-N-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, have been explored as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, through structure-activity relationship studies, have shown potential in retaining the potency of BPTES while offering improved drug-like molecular properties. The analogs demonstrated efficacy in attenuating the growth of P493 human lymphoma B cells both in vitro and in mouse xenograft models, highlighting their therapeutic potential in cancer treatment Shukla et al., 2012.

Antimicrobial Activity

The sulfanyl and sulfone derivatives of compounds related to this compound have been synthesized and evaluated for their antimicrobial activity. These compounds have shown efficacy against Gram-negative and Gram-positive bacteria, as well as fungal pathogens like Aspergillus niger and Candida albicans. The research underscores the potential of these derivatives in developing new antimicrobial agents Badiger et al., 2013.

Anticancer Drug Design

The design of drug-like small molecules with anticancer properties often employs a pharmacophore hybridization approach. A novel compound incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties, related to the structure of this compound, was synthesized using a cost-effective strategy. The compound's structure was confirmed through comprehensive spectral analyses, and its anticancer activity was evaluated in vitro, showcasing its potential in cancer therapy Yushyn et al., 2022.

Future Directions

: ChemSpider: N-[5-({2-[(4-Fluorobenzyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

properties

IUPAC Name

2-ethylsulfanyl-N-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2S3/c1-2-21-8-12(20)16-13-17-18-14(23-13)22-7-11(19)9-3-5-10(15)6-4-9/h3-6H,2,7-8H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHNGSMGJZLQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(=O)NC1=NN=C(S1)SCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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